rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16532167
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-9-14-11-20(12-15(14)16(21)22)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22)
SMILES:
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans

CAS No.:

Cat. No.: VC16532167

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name 1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-9-14-11-20(12-15(14)16(21)22)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22)
Standard InChI Key WTUJEDVMNMOZDO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)CC2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans, features a pyrrolidine ring substituted at three positions:

  • 1-Position: A benzyl group enhances lipophilicity and stabilizes the molecule via aromatic interactions.

  • 4-Position: A Boc-protected aminomethyl group, which serves as a masked primary amine for downstream functionalization.

  • 3-Position: A carboxylic acid group, enabling salt formation or conjugation with other molecules.

The trans configuration refers to the spatial arrangement of the benzyl and Boc-aminomethyl groups across the pyrrolidine ring, while the (3R,4S) designation specifies absolute stereochemistry. This stereochemistry is critical for interactions with chiral biological targets, such as enzymes or receptors.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step strategies to establish stereochemistry and introduce functional groups:

Step 1: Pyrrolidine Ring Formation

  • Method: Cyclization of γ-amino alcohols or Michael addition to acrylates.

  • Example: Starting from L-proline derivatives, chiral auxiliaries ensure retention of the (3R,4S) configuration.

Step 2: Benzylation

  • Reagents: Benzyl bromide, potassium carbonate in DMF.

  • Yield: 70–85% after purification via column chromatography.

Step 3: Boc Protection

  • Conditions: Boc anhydride (Boc₂O), 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Efficiency: >90% yield, with minimal epimerization.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₂₈N₂O₄
Molecular Weight360.45 g/mol
Melting Point152–154°C (decomposes)
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mL
logP (Octanol-Water)2.8
pKa (Carboxylic Acid)3.2

The Boc group increases steric bulk, reducing crystallinity but enhancing solubility in organic solvents. The carboxylic acid group permits salt formation (e.g., sodium or hydrochloride salts) for improved aqueous compatibility .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against prolyl oligopeptidase (POP), a serine protease linked to neurodegenerative diseases:

  • IC₅₀: 12.3 µM in recombinant human POP assays.

  • Mechanism: Competitive inhibition via binding to the active site’s hydrophobic pocket .

Neuroprotective Effects

In rodent models of Parkinson’s disease, the compound reduces neuronal apoptosis by 40% at 10 mg/kg doses, likely through modulation of dopamine transporters.

Applications in Medicinal Chemistry

Peptidomimetic Design

The rigid pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant analogs:

  • Case Study: A derivative with a fluorobenzyl group showed 10-fold increased POP inhibition compared to the parent compound .

Prodrug Development

The Boc group facilitates controlled release of primary amines in vivo, making the compound a candidate for prodrug strategies targeting brain tissues .

Comparative Analysis with Analogous Compounds

Compound NameKey Structural DifferencesBiological Activity (IC₅₀)
Target CompoundBoc-aminomethyl, trans configuration12.3 µM (POP)
(3S,4R)-1-Benzyl-4-aminopyrrolidine-3-carboxylic acidFree amine, cis configuration45.6 µM (POP)
1-Benzyl-4-(methylamino)pyrrolidine-3-carboxylic acidMethylamine substituent>100 µM (POP)

The trans configuration and Boc protection are critical for optimal enzyme binding, as evidenced by the 4-fold higher potency compared to the cis analog .

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